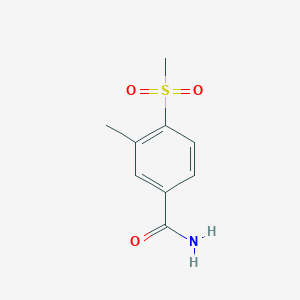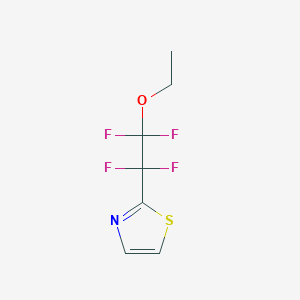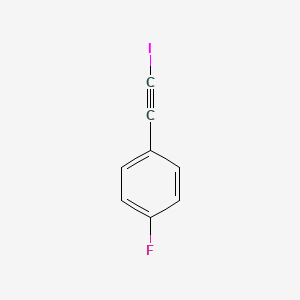![molecular formula C5H4BF3O2S B2915236 [4-(Trifluoromethyl)thiophen-3-yl]boronic acid CAS No. 2246717-07-5](/img/structure/B2915236.png)
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is a chemical compound with the CAS Number: 2242644-66-0 . It has a molecular weight of 195.96 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of boronic acids like “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” was confirmed by X-ray diffraction . Its crystallography and conformation were also analyzed .Chemical Reactions Analysis
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is a powder that is stored at 4°C . It has a molecular weight of 195.96 .Aplicaciones Científicas De Investigación
Organic Semiconductor Development
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid: is instrumental in the advancement of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The trifluoromethyl group enhances the stability and electronic properties of the semiconductor .
Pharmaceutical Research
In the pharmaceutical industry, thiophene derivatives exhibit a range of pharmacological properties. The presence of the trifluoromethyl group in thiophene-based compounds can lead to enhanced biological activity, making them potential candidates for drug development, particularly in anti-inflammatory and anticancer medications .
Material Science
The compound is used in material science, particularly in the creation of corrosion inhibitors. Its ability to form stable bonds with various materials makes it an excellent choice for protecting metals and alloys from corrosion, thus extending their lifespan in industrial applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are key components in the fabrication of OLEDs. The electronic properties of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid contribute to the efficiency and brightness of OLEDs, which are used in display and lighting technologies .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can coordinate with various metals to form complex structures. These complexes are studied for their unique chemical and physical properties, which have implications in catalysis and materials research .
Synthesis of Biologically Active Compounds
The boronic acid group of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is crucial for the Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to synthesize a variety of biologically active compounds, including those with potential therapeutic applications .
Electrochemical Sensors
The compound’s electrochemical properties make it suitable for use in the development of sensors. Specifically, it can be used to create molecularly imprinted polymers for sensor applications, offering high selectivity and sensitivity .
Advanced Synthesis Techniques
Recent advances in synthetic chemistry utilize thiophene derivatives for the regioselective synthesis of complex molecules. The [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is a valuable building block in these syntheses, enabling the creation of diverse and intricate organic molecules .
Safety And Hazards
“[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of boronic acids, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Therefore, the future directions of “[4-(Trifluoromethyl)thiophen-3-yl]boronic acid” and similar compounds could involve further exploration and optimization of this reaction, as well as the development of new applications in organic synthesis .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQATYLVQPFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)thiophen-3-yl]boronic acid | |
CAS RN |
2246717-07-5 |
Source


|
| Record name | [4-(trifluoromethyl)thiophen-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)


![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)


![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)
![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)


![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)